

An In-Depth Technical Guide to 2-Iodophenylacetonitrile: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 2-Iodophenylacetonitrile

Cat. No.: B1586883

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Introduction: The Strategic Importance of 2-Iodophenylacetonitrile in Modern Synthesis

In the landscape of drug discovery and materials science, the demand for versatile and reactive chemical intermediates is paramount. **2-Iodophenylacetonitrile**, also known by its synonym 2-iodobenzyl cyanide, has emerged as a critical building block for the synthesis of complex molecular architectures. Its strategic importance lies in the unique combination of a reactive aryl iodide and a versatile nitrile functional group within a compact scaffold.

The ortho-positioning of the iodo and cyanomethyl groups creates a sterically defined and electronically activated system. The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions. Simultaneously, the acetonitrile moiety serves as a linchpin for introducing further complexity, capable of hydrolysis, reduction, or acting as a nucleophile after deprotonation. This dual reactivity makes **2-iodophenylacetonitrile** a highly sought-after precursor for a range of heterocyclic compounds, particularly those with applications in medicinal chemistry.^{[1][2]} This guide provides an in-depth examination of its chemical properties, synthesis, and extensive reactivity, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is a firm grasp of its structure and formal naming conventions.

- IUPAC Name: 2-(2-Iodophenyl)acetonitrile
- Synonyms: 2-Iodobenzyl cyanide, o-Iodophenylacetonitrile, Benzeneacetonitrile, 2-iodo-[3]
- Chemical Formula: C_8H_6IN
- Molecular Weight: 243.04 g/mol [4]
- CAS Number: 40400-15-5[4]

The structure consists of a benzene ring substituted at the 1- and 2-positions with an iodine atom and a cyanomethyl ($-CH_2CN$) group, respectively.

Caption: Chemical structure of 2-(2-Iodophenyl)acetonitrile.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is essential for its practical application, purification, and characterization.

Physical Properties

Property	Value	Source(s)
Appearance	White to light yellow solid or colorless to yellow liquid	[3]
Boiling Point	113-120 °C at 0.5 mmHg	[4]
Density	1.75 g/mL at 25 °C	[4]
Refractive Index (n^{20}_D)	1.618	[4]
Flash Point	>110 °C (>230 °F)	[3]
Sensitivity	Light sensitive	[3]

Spectroscopic Characterization

While publicly available, high-resolution spectra are limited, the following data are based on established spectroscopic principles and data from commercial suppliers. This information is critical for reaction monitoring and quality control.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. Based on substituent effects, the predicted chemical shifts (in CDCl₃) are:
 - Aromatic Protons (4H): δ 7.0-7.9 ppm (complex multiplet). The proton ortho to the iodine (at C6) would be the most downfield, while the proton ortho to the cyanomethyl group (at C3) would also be significantly shifted.
 - Methylene Protons (-CH₂-): δ 3.8-4.0 ppm (singlet). The electron-withdrawing nature of both the adjacent nitrile and the iodophenyl ring deshields these protons.[\[5\]](#)
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides a fingerprint of the carbon skeleton. Predicted chemical shifts (in CDCl₃) are:
 - Aromatic Carbons (6C): δ 100-140 ppm. The carbon bearing the iodine (C2) will have a significantly lower chemical shift (approx. 100 ppm), which is a hallmark of iodo-substituted carbons. The other aromatic carbons will appear in the typical aromatic region.
 - Nitrile Carbon (-CN): δ ~117 ppm. This is a characteristic shift for nitrile carbons.
 - Methylene Carbon (-CH₂-): δ ~25-30 ppm.
- IR (Infrared) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile functional group.
 - C≡N Stretch: A strong, sharp absorption band is expected in the range of 2235–2185 cm⁻¹. This peak is characteristic of conjugated aromatic nitriles.[\[6\]](#)[\[7\]](#)
- MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural elucidation.
 - Molecular Ion (M⁺): The exact mass is 242.9545 g/mol . The molecular ion peak would be observed at m/z ≈ 243. A prominent peak at m/z = 116 would correspond to the loss of the

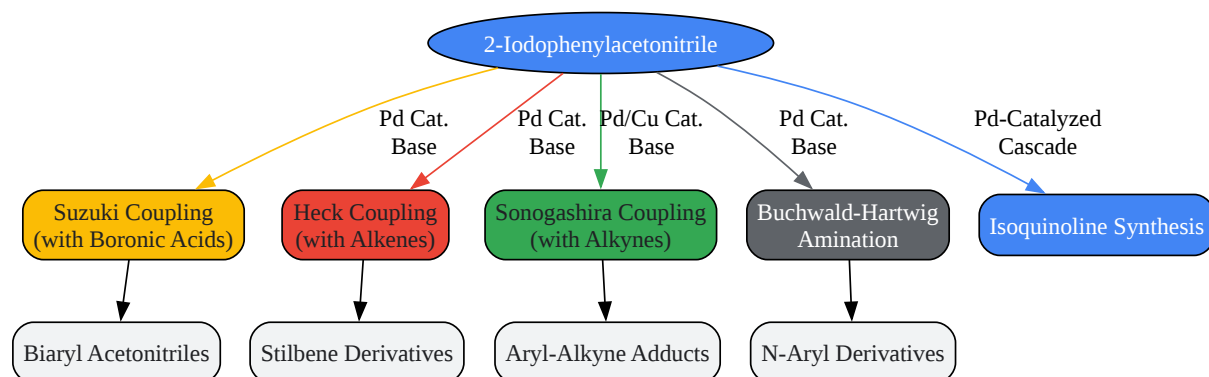
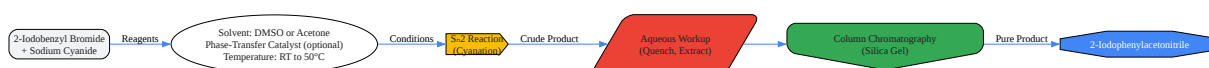
iodine atom ($[M-I]^+$).

Synthesis of 2-Iodophenylacetonitrile

The synthesis of **2-iodophenylacetonitrile** can be approached through several routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. A common and reliable laboratory-scale method involves the cyanation of a suitable precursor like 2-iodobenzyl bromide.

Synthesis via Nucleophilic Substitution

This is one of the most direct methods, involving the reaction of 2-iodobenzyl bromide with a cyanide salt. The causality behind this choice is the high reactivity of benzylic halides in S_N2 reactions.



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